molecular formula C6H5LiN2O3 B6249360 lithium(1+) (2E)-3-(5-methyl-1,3,4-oxadiazol-2-yl)prop-2-enoate CAS No. 2411337-07-8

lithium(1+) (2E)-3-(5-methyl-1,3,4-oxadiazol-2-yl)prop-2-enoate

Cat. No. B6249360
CAS RN: 2411337-07-8
M. Wt: 160.1
InChI Key:
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Description

Lithium(1+) (2E)-3-(5-methyl-1,3,4-oxadiazol-2-yl)prop-2-enoate, also known as Li(MeODP), is a lithium salt of the oxadiazole carboxylic acid. It is a white, crystalline solid with a melting point of 255-257°C. Li(MeODP) is commonly used in scientific research as a reagent for organic synthesis, as well as a catalyst in other organic reactions.

Mechanism of Action

Lithium(1+) (2E)-3-(5-methyl-1,3,4-oxadiazol-2-yl)prop-2-enoate(MeODP) acts as a Lewis acid, meaning that it can accept electrons from other molecules. This allows it to act as a catalyst in organic reactions, as it can facilitate the transfer of electrons between molecules. This allows for the formation of new bonds and the production of new compounds.
Biochemical and Physiological Effects
This compound(MeODP) has been studied for its potential biochemical and physiological effects. In laboratory studies, it has been found to reduce the activity of enzymes involved in the metabolism of carbohydrates and lipids, as well as to reduce the production of reactive oxygen species. It has also been found to have anti-inflammatory and anti-cancer properties, as well as to reduce the levels of certain hormones in the body.

Advantages and Limitations for Lab Experiments

The main advantage of using lithium(1+) (2E)-3-(5-methyl-1,3,4-oxadiazol-2-yl)prop-2-enoate(MeODP) in laboratory experiments is its low cost and availability. It is also relatively easy to handle and store, making it suitable for use in a variety of laboratory settings. However, it is important to note that this compound(MeODP) can be toxic if ingested or inhaled, so it should be handled with care.

Future Directions

The potential applications of lithium(1+) (2E)-3-(5-methyl-1,3,4-oxadiazol-2-yl)prop-2-enoate(MeODP) are still being explored. Future research may focus on its use as a catalyst in the production of new materials, such as polymers, as well as its potential biochemical and physiological effects. Additionally, further research may be conducted to explore the potential of this compound(MeODP) as an anti-inflammatory and anti-cancer agent, as well as its potential uses in the treatment of other diseases. Finally, further research may be conducted to explore the potential of this compound(MeODP) as a catalyst in the production of pharmaceuticals and other compounds.

Synthesis Methods

Lithium(1+) (2E)-3-(5-methyl-1,3,4-oxadiazol-2-yl)prop-2-enoate(MeODP) can be synthesized by a two-step reaction. The first step involves the reaction of 5-methyl-1,3,4-oxadiazole-2-carboxylic acid with lithium hydroxide in aqueous solution. This reaction produces lithium 5-methyl-1,3,4-oxadiazole-2-carboxylate, which can then be converted to this compound(MeODP) by heating in acetic acid.

Scientific Research Applications

Lithium(1+) (2E)-3-(5-methyl-1,3,4-oxadiazol-2-yl)prop-2-enoate(MeODP) has been used in a variety of scientific research applications, including organic synthesis, catalysis, and polymerization. It is often used as a catalyst in organic reactions, such as the synthesis of polymers, as well as in the production of pharmaceuticals and other compounds. This compound(MeODP) has also been used in the synthesis of organic dyes, pigments, and other materials.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for lithium(1+) (2E)-3-(5-methyl-1,3,4-oxadiazol-2-yl)prop-2-enoate involves the reaction of 5-methyl-1,3,4-oxadiazole-2-carboxylic acid with lithium hydroxide followed by the addition of acryloyl chloride.", "Starting Materials": [ "5-methyl-1,3,4-oxadiazole-2-carboxylic acid", "Lithium hydroxide", "Acryloyl chloride" ], "Reaction": [ "Step 1: Dissolve 5-methyl-1,3,4-oxadiazole-2-carboxylic acid in water.", "Step 2: Add lithium hydroxide to the solution and stir for 30 minutes.", "Step 3: Filter the resulting precipitate and wash with water.", "Step 4: Dissolve the precipitate in acetonitrile.", "Step 5: Add acryloyl chloride to the solution and stir for 2 hours.", "Step 6: Filter the resulting precipitate and wash with acetonitrile.", "Step 7: Dry the product under vacuum." ] }

CAS RN

2411337-07-8

Molecular Formula

C6H5LiN2O3

Molecular Weight

160.1

Purity

95

Origin of Product

United States

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